REACTION_CXSMILES
|
[Br:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([NH:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])=O)=[CH:4][C:3]=1[F:16].B.Cl>O1CCCC1>[Br:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][NH:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])=[CH:4][C:3]=1[F:16]
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Name
|
|
Quantity
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2.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=O)NCCC(C)C)C=C1)F
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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After heating
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Type
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TEMPERATURE
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Details
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at reflux for 24 hours
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Duration
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24 h
|
Type
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TEMPERATURE
|
Details
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heated
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Type
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TEMPERATURE
|
Details
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at reflux for 1 additional hour
|
Type
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FILTRATION
|
Details
|
the reaction mixture was filtered
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Type
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EXTRACTION
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Details
|
the mixture extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting material used in the subsequent reaction without further purification
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(CNCCC(C)C)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |